N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indole-5-carboxamide
Description
N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indole-5-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a benzodioxole ring, a methanesulfonyl group, and an indole moiety, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-11-7-13-8-12(3-5-15(13)20(11)26(2,22)23)18(21)19-14-4-6-16-17(9-14)25-10-24-16/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAVJWSBJRUYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Methanesulfonyl Group: This step often involves the sulfonylation of the indole derivative using methanesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the benzodioxole and indole derivatives under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific cellular targets.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways, leading to altered cellular functions. For example, it may inhibit mitochondrial membrane potential, leading to cell death in glucose-starved tumor cells .
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Another compound with a benzodioxole ring, known for its anticancer properties.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide: A compound with similar structural features, used in medicinal chemistry.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit mitochondrial function under glucose starvation conditions makes it particularly valuable in cancer research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
